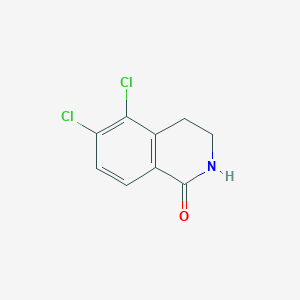

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a related compound . It’s a solid substance stored in a refrigerator . It has a molecular weight of 202.08 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been discussed in the literature . The reaction was first described by Pictet and Spengler in the year 1911 .Molecular Structure Analysis

The InChI code for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7/h3-4,12H,1-2,5H2 .Chemical Reactions Analysis

While specific chemical reactions for “5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one” are not available, 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a solid substance stored in a refrigerator . It has a molecular weight of 202.08 .Applications De Recherche Scientifique

1. Synthesis of Complex Compounds

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one is used in the synthesis of complex organic compounds. For instance, it has been employed in the one-pot synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which are further transformed into lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).

2. Arylation of Tetrahydroisoquinolines

The compound plays a significant role in the arylation of tetrahydroisoquinolines, as demonstrated by a method involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated sp(3) C-H bond arylation (Muramatsu, Nakano, & Li, 2013).

3. Therapeutic Research

In therapeutic research, it has been used to create inhibitors for phenylethanolamine N-methyltransferase, which could have potential therapeutic utility (Demarinis et al., 1981). Additionally, certain derivatives of tetrahydroisoquinoline, which include 5,6-dichloro-1,2,3,4-tetrahydroisoquinoline, have shown antiglioma activity, suggesting potential in cancer treatment (Mohler et al., 2006).

4. Catalytic Asymmetric Synthesis

It is also important in catalytic asymmetric synthesis, particularly in the creation of C1-chiral tetrahydroisoquinolines, which have wide-ranging applications in the synthesis of alkaloid natural products (Liu et al., 2015).

5. Analgesic and Anti-Inflammatory Research

Although slightly outside the specific chemical structure, closely related compounds have been studied for their analgesic and anti-inflammatory effects, indicating the potential of similar compounds in pharmacological applications (Rakhmanova et al., 2022).

6. Potential Antimalarial Agents

1-Aryl-1,2,3,4-tetrahydroisoquinolines, which are related to 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one, have been explored as potential antimalarial agents. Their in vitro antiplasmodial activity and low cytotoxicity highlight the importance of this class of compounds in the search for new therapeutic agents (Hanna et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,6-dichloro-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVHUZPHJVYZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2817421.png)

![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2817423.png)

![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)

![(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2817425.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2817427.png)

![3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2817434.png)

![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)

![[S,(+)]-alpha-Hydroxy-3-thiopheneacetic acid](/img/structure/B2817437.png)